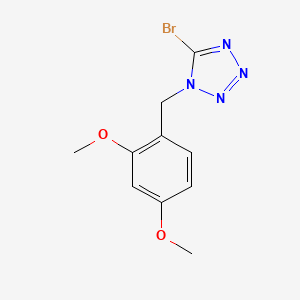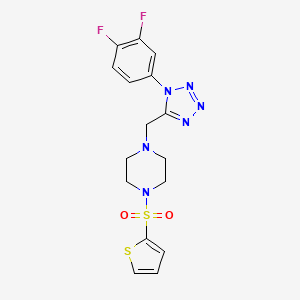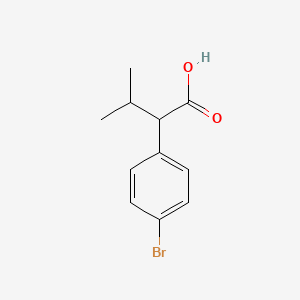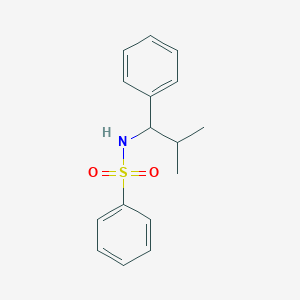![molecular formula C21H21ClN4O3 B2631772 3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione CAS No. 896372-87-5](/img/structure/B2631772.png)
3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione, also known as CPQ, is a chemical compound with potential applications in the field of medicinal chemistry. CPQ belongs to the quinazoline family of compounds and has been the subject of several scientific studies due to its unique chemical properties.
科学的研究の応用
Anticancer Properties
This compound exhibits promising anticancer activity due to its structural features. Quinazoline derivatives have been investigated for their ability to inhibit cancer cell growth and proliferation. Researchers have explored the potential of this compound against various cancer types, including melanoma, ovarian cancer, renal cancer, prostate cancer, breast cancer, and others . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.
Antibacterial Activity
Piperazine-containing compounds often display antibacterial properties. The incorporation of piperazine moieties into drug molecules enhances their pharmacokinetic properties. The compound may have antibacterial effects against Gram-positive and Gram-negative bacteria. Researchers have synthesized similar derivatives with good antibacterial activity . Investigating its specific targets and mode of action could lead to novel antibacterial agents.
Antifungal Potential
Although not all derivatives exhibit antifungal activity, some piperazine-based compounds have shown fungicidal effects. The compound’s structure warrants investigation for its potential to combat fungal infections. Previous studies have identified related derivatives with fungicidal activity against Candida strains . Further screening and optimization may reveal its efficacy against other fungal pathogens.
Neurological Applications
The piperazine ring is a component in treatments for neurological disorders such as Parkinson’s and Alzheimer’s disease. While not directly studied for these conditions, compounds with similar structural motifs have shown promise in preclinical models . Researchers could explore the neuroprotective effects of this compound and its potential as a disease-modifying agent.
Acetylcholine Modulation
The compound’s structure suggests possible interactions with acetylcholine receptors. Acetylcholine release at cholinergic synapses plays a crucial role in neural transmission. Investigating its effects on cholinergic signaling could reveal novel insights into neurotransmission and potential therapeutic applications .
Antiviral Activity
Given the diverse biological activities associated with piperazine derivatives, it’s worth exploring their antiviral potential. Researchers could assess the compound’s effects against specific viruses, such as herpesviruses, influenza, or coronaviruses. Structural modifications may enhance its antiviral properties .
特性
IUPAC Name |
3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c22-15-5-7-16(8-6-15)24-11-13-25(14-12-24)19(27)9-10-26-20(28)17-3-1-2-4-18(17)23-21(26)29/h1-8H,9-14H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLXQARGPXGAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2631690.png)
![2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2631691.png)


![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2631696.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2631700.png)




![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2631707.png)
![(E)-3-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2631708.png)

